molecular formula C13H23ClO2 B8644152 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 118135-28-7

8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B8644152
CAS No.: 118135-28-7
M. Wt: 246.77 g/mol
InChI Key: KIXLXDKXQXRUSB-UHFFFAOYSA-N
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Description

8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C13H23ClO2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 8-tert-butyl-1,4-dioxaspiro[4.5]decane with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the chloromethylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction Products: Reduced derivatives such as alcohols or alkanes.

Scientific Research Applications

Chemistry: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological molecules.

Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of biologically active molecules.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 8-tert-Butyl-2-(1-chloroethyl)-1,4-dioxaspiro[4.5]decane
  • 2-Chlormethyl-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decan

Comparison: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific chloromethyl substitution and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

118135-28-7

Molecular Formula

C13H23ClO2

Molecular Weight

246.77 g/mol

IUPAC Name

8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3

InChI Key

KIXLXDKXQXRUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)OCC(O2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

97.0 g (0.597 mol) of 4-t-butylcyclohexanone and 134.7 g (1.184 mol) of 3-chloro-1,2-propanediol are dissolved in 1100 ml of toluene in the presence of 11.5 g (0.060 mol) of PTSA. The mixture is brought to reflux for 6 hours while removing the water formed using a Dean-Stark trap. The reaction mixture is brought to room temperature and washed twice with 1500 ml of an aqueous solution containing 5% of NaHCO3. The organic phase is dried over MgSO4 and concentrated under vacuum. The residual oil is used directly in the following step (yield: 99%; NMR analysis)
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
134.7 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One

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